molecular formula C7H6BrN3 B3219484 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine CAS No. 1190318-83-2

3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine

Cat. No.: B3219484
CAS No.: 1190318-83-2
M. Wt: 212.05 g/mol
InChI Key: XAANPYKVSDQXHT-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-c]pyridin-4-amine (CAS 1190318-83-2) is a brominated pyrrolopyridine derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The pyrrolopyridine scaffold is a core structure of significant pharmaceutical interest, particularly known for its role as a kinase inhibitor in oncology research . Compounds based on similar azaindole structures are investigated for targeting key kinases involved in cancer progression . This bromo-functionalized intermediate is valuable for further synthetic elaboration via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to generate diverse compound libraries for structure-activity relationship (SAR) studies . Researchers utilize this scaffold to develop potential therapeutic agents, building upon the proven utility of pyrrolopyridines in creating bioactive molecules . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAANPYKVSDQXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine (CAS 1190318-83-2) is a highly specialized heterocyclic building block belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) class.[1][2][3][4][5] Distinct from the more common 7-azaindole scaffold, the 6-azaindole core offers unique hydrogen-bonding vectors and electronic properties that have recently gained traction in the design of LSD1 (Lysine-specific demethylase 1) inhibitors and BET bromodomain modulators.

This guide provides a comprehensive technical analysis of the compound, detailing a self-validating synthesis protocol, structural reactivity, and its application in modern drug discovery.

Chemical Identity & Physical Profile[5][6]

The compound is characterized by a fused bicyclic system containing a pyridine ring and a pyrrole ring. The "6-azaindole" designation refers to the nitrogen atom at position 6 of the indole numbering system (position 2 in the pyridine ring).

PropertySpecification
IUPAC Name 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine
Common Name 3-Bromo-4-amino-6-azaindole
CAS Number 1190318-83-2
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH
pKa (Predicted) ~5.8 (Pyridine N), ~12.5 (Pyrrole NH)
H-Bond Donors 2 (NH₂, Pyrrole NH)
H-Bond Acceptors 2 (Pyridine N, Amine N)

Structural Analysis & Reactivity

The 6-Azaindole Scaffold

Unlike 7-azaindoles, which mimic the purine core of ATP and are ubiquitous in kinase inhibitors, the 6-azaindole (pyrrolo[2,3-c]pyridine) places the pyridine nitrogen in a position that alters the dipole moment and acidity of the pyrrole NH.

  • C3 Position (Bromine): The C3 position is the most electron-rich site on the pyrrole ring, making it highly susceptible to electrophilic aromatic substitution (EAS). The presence of the bromine atom here provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl groups.

  • C4 Position (Amine): The amine at C4 serves as a critical hydrogen bond donor. In kinase drug design, this often interacts with the "hinge region" of the protein. In epigenetic targets like LSD1, it stabilizes the inhibitor within the FAD-binding pocket.

Mechanistic Causality in Synthesis

The synthesis of 4-amino-6-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring. Direct amination is difficult. The most robust route utilizes the N-oxide rearrangement strategy to install functionality at C4, followed by halogenation and amination.

Synthesis & Manufacturing Protocol

The following protocol describes a validated route to 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine starting from the commercially available 6-azaindole.

Synthetic Workflow Diagram

SynthesisRoute Start 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Step1 N-Oxidation (mCPBA) Start->Step1 Inter1 6-Azaindole N-oxide Step1->Inter1 Step2 Reissert-Henze (POCl3) Inter1->Step2 Inter2 4-Chloro-6-azaindole Step2->Inter2 Step3 SNAr Amination (NH3/EtOH, Heat) Inter2->Step3 Inter3 4-Amino-6-azaindole Step3->Inter3 Step4 C3 Bromination (NBS, DMF) Inter3->Step4 Final 3-Bromo-4-amino-6-azaindole (CAS 1190318-83-2) Step4->Final

Figure 1: Step-wise synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine via the N-oxide activation pathway.

Detailed Methodology

Step 1: Oxidation to N-Oxide

  • Reagents: 1H-pyrrolo[2,3-c]pyridine (1.0 eq), m-CPBA (1.2 eq), EtOAc.

  • Protocol: Dissolve starting material in EtOAc at 0°C. Add m-CPBA portion-wise. Stir at room temperature (RT) for 4 hours. The N-oxide often precipitates or can be isolated by filtration after washing with saturated NaHCO₃.

  • Validation: LC-MS shows M+16 peak.

Step 2: Chlorination (Reissert-Henze Reaction)

  • Reagents: 6-azaindole N-oxide (1.0 eq), POCl₃ (5.0 eq).

  • Protocol: Suspend the N-oxide in POCl₃. Heat to reflux (approx. 100°C) for 2-4 hours. The reaction involves nucleophilic attack of chloride at the C4 position followed by deoxygenation.

  • Workup: Carefully quench into ice water (exothermic!). Neutralize with NaOH to pH 8. Extract with EtOAc.[6][7][8]

  • Product: 4-chloro-1H-pyrrolo[2,3-c]pyridine.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 4-chloro-6-azaindole (1.0 eq), Aqueous Ammonia (28%) or NH₃ in Ethanol (saturated).

  • Protocol: Place reactants in a sealed pressure vessel (bomb). Heat to 140-150°C for 12-24 hours. The high temperature is required to overcome the deactivation of the pyridine ring.

  • Catalysis Option: If conversion is low, use CuI (0.1 eq) and L-proline (0.2 eq) as a catalyst system (Ullmann-type coupling).

  • Product: 1H-pyrrolo[2,3-c]pyridin-4-amine.[1][2][3][4][5]

Step 4: Regioselective Bromination

  • Reagents: 1H-pyrrolo[2,3-c]pyridin-4-amine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF.

  • Protocol: Dissolve the amine in DMF at 0°C. Add NBS dissolved in DMF dropwise over 30 minutes. The electron-donating amino group at C4 activates the pyrrole ring, directing bromination exclusively to C3.

  • Workup: Pour into water. The product, 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine , typically precipitates. Filter and wash with cold water.

  • Purity Check: ¹H NMR should show the disappearance of the C3 proton signal.

Medicinal Chemistry Applications

LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in oncology, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). Recent literature highlights pyrrolo[2,3-c]pyridines as potent, reversible LSD1 inhibitors.

  • Mechanism: The scaffold occupies the FAD-binding pocket. The 4-amine group likely forms a hydrogen bond with Asp555 or similar residues in the active site, while the 3-bromo group fills a hydrophobic sub-pocket, increasing potency [1, 2].

Pharmacophore Mapping

Pharmacophore Core 6-Azaindole Core (Scaffold) Amine 4-NH2 Group (H-Bond Donor) Core->Amine Bromo 3-Br Group (Hydrophobic/Halogen Bond) Core->Bromo NH Pyrrole NH (H-Bond Donor) Core->NH Target_Hinge Target Hinge Region (Kinase/LSD1) Amine->Target_Hinge H-Bond Target_Pocket Hydrophobic Pocket Bromo->Target_Pocket Van der Waals NH->Target_Hinge H-Bond

Figure 2: Pharmacophore interaction map showing the critical binding vectors of the 3-bromo-4-amino-6-azaindole scaffold.

SAR Implications
  • Vector Extension: The bromine at C3 is easily replaced via Suzuki coupling to introduce aryl groups that reach into the deep specificity pockets of kinases or epigenetic enzymes.

  • Solubility: The 6-azaindole nitrogen (N6) is more accessible to solvent than the N7 in 7-azaindoles, potentially offering better aqueous solubility profiles for drug candidates.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine functionality makes it susceptible to slow oxidation if exposed to air and light for prolonged periods.

  • Safety: Classified as an irritant. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

  • Stability: Stable in solution (DMSO/MeOH) for >24 hours at RT. Avoid strong acids which may protonate the pyridine nitrogen and alter reactivity during coupling steps.

References

  • Zheng, C., et al. (2023). "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters, 14(10).

  • Wang, J., et al. (2024). "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors." Journal of Medicinal Chemistry, 67(24), 22080-22103.

  • BenchChem. "4-Bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine Structure and Reactivity."

  • MolCore. "3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine Product Data."[1][2][5]

Sources

Technical Guide: The 6-Azaindole Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere in the medicinal chemist’s toolkit, offering a distinct physicochemical and intellectual property (IP) profile compared to the ubiquitous 7-azaindole and indole scaffolds.[1][2][3] While 7-azaindole (pyrrolo[2,3-b]pyridine) is often the "gold standard" for ATP-competitive hinge binding due to its complementary donor-acceptor motif, 6-azaindole provides unique vectors for hydrogen bonding, altered solubility profiles, and a differentiated metabolic liability landscape.

This guide details the structural rationale, synthetic access, and optimization strategies required to effectively deploy the 6-azaindole scaffold in kinase drug discovery.

Part 1: Structural Rationale & Physicochemical Properties[3][4]

The Bioisosteric Triad

In kinase inhibitor design, the "hinge region" of the ATP binding pocket is the primary anchor point. The choice between indole, 7-azaindole, and 6-azaindole dictates the H-bond network and water-mediated interactions.

  • Indole: Monodentate donor (N1-H). Lipophilic.[4]

  • 7-Azaindole: Bidentate motif (N1-H donor, N7 acceptor). Ideal for mimicking the Adenine ring of ATP.[5]

  • 6-Azaindole: Modified bidentate potential. The N6 nitrogen is positioned differently, altering the vector of the H-bond acceptor. This is crucial when the kinase hinge region possesses a backbone carbonyl that is spatially offset or when a water-mediated bridge is required.

Physicochemical Comparison

The insertion of nitrogen into the 6-position significantly alters the electronic landscape of the bicyclic system compared to the 7-isomer.

PropertyIndole7-Azaindole6-AzaindoleImplications for Design
IUPAC Name 1H-indole1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-c]pyridineCore scaffold definition.[5]
H-Bond Donor N1-HN1-HN1-HConserved hinge interaction (Glu/Met backbone).
H-Bond Acceptor NoneN7 (Strong)N6 (Moderate)N6 vector is ~60° offset from N7.
pKa (Conj. Acid) -2.44.66.86-aza is more basic; higher fraction ionized at physiological pH.
LogP ~2.1~1.2~1.1Improved aqueous solubility over indole.
Metabolic Risk CYP450Aldehyde Oxidase (C2)Aldehyde Oxidase (C2)Both azaindoles are AO substrates; 6-aza requires C2 blocking.
Visualization: Scaffold Decision Logic

The following diagram illustrates the decision process for selecting the 6-azaindole scaffold based on structural requirements and liability mitigation.

ScaffoldLogic Start Kinase Inhibitor Design (Hinge Binder Selection) Standard Standard Bidentate Fit? (Met/Glu Backbone) Start->Standard SevenAza Select 7-Azaindole (Classic Adenine Mimic) Standard->SevenAza Yes CheckSol Solubility/IP Issues? Standard->CheckSol No / Optimization SixAza Select 6-Azaindole CheckSol->SixAza Need Alt Vector/IP DesignCheck Check H-Bond Vector: Does N6 engage water or backbone carbonyl? SixAza->DesignCheck Liability Assess Metabolic Liability (Aldehyde Oxidase) DesignCheck->Liability Mitigation Block C2 Position (Me, Cl, CN, CF3) Liability->Mitigation

Caption: Decision logic for scaffold hopping from 7-azaindole to 6-azaindole, highlighting the critical metabolic mitigation step at C2.

Part 2: Synthetic Accessibility & Functionalization

Synthesizing 6-azaindoles is historically more challenging than 7-azaindoles due to the lack of cheap 3-aminopyridine precursors that cyclize as readily as 2-aminopyridines. However, modern methodologies have streamlined access.

The Bartoli Indole Synthesis (Preferred Route)

The Bartoli reaction is the most robust method for accessing the 6-azaindole core from nitro-pyridines. It tolerates various substitutions on the pyridine ring.[2]

Mechanism: Reaction of a ortho-substituted nitro-pyridine with vinyl magnesium bromide. Key Advantage: Rapid construction of the bicyclic core in a single step.

Protocol: Synthesis of 6-Azaindole Core

Reference Standard: Adapted from Bartoli et al. and subsequent optimizations [1, 5].

Reagents:

  • 4-methoxy-3-nitropyridine (Starting Material)

  • Vinylmagnesium bromide (1.0 M in THF)[6]

  • Anhydrous THF

  • Saturated NH4Cl solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 4-methoxy-3-nitropyridine (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -40°C . (Note: Unlike typical organolithium reactions at -78°C, Bartoli reactions often require slightly higher temperatures to initiate, but -40°C balances reactivity and selectivity).

  • Addition: Add Vinylmagnesium bromide (3.0 eq) dropwise over 20 minutes via syringe pump. The solution will turn deep red/brown.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour. Monitor by TLC/LCMS.

  • Quench: Pour the reaction mixture into a rapidly stirring saturated NH4Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). 6-azaindoles are polar; expect elution at higher EtOAc percentages.

Functionalization Workflow

Once the core is synthesized, functionalization at C3 (for signaling specificity) and C2 (for metabolic stability) is required.

SynthesisWorkflow Precursor 4-Substituted 3-Nitropyridine Bartoli Bartoli Cyclization (VinylMgBr, THF) Precursor->Bartoli Core 6-Azaindole Core Bartoli->Core Halogenation C3-Iodination (NIS, DMF) Core->Halogenation Coupling Suzuki/Sonogashira (Ar-B(OH)2 / Acetylene) Halogenation->Coupling Final Kinase Inhibitor Candidate Coupling->Final

Caption: Synthetic pathway from nitropyridine precursor to functionalized kinase inhibitor via Bartoli cyclization and C3-coupling.

Part 3: Medicinal Chemistry Strategy (SAR)

Metabolic Liability: Aldehyde Oxidase (AO)

A critical failure mode for azaindole kinase inhibitors is rapid clearance by cytosolic Aldehyde Oxidase (AO). AO preferentially oxidizes the carbon alpha to the nitrogen in heterocycles.

  • Vulnerability: The C2 position of 6-azaindole is highly susceptible to nucleophilic attack by the AO molybdenum center.

  • Solution: "Blocking" the C2 position is mandatory for oral bioavailability.

  • Tactics: Introduce small lipophilic groups at C2 (Methyl, Chloro, Cyano). Large groups may clash with the Gatekeeper residue depending on the binding mode.

Hinge Binding Modes

While 7-azaindole binds in a "classic" mode (N1 donor / N7 acceptor), 6-azaindole often adopts alternative conformations:

  • Water-Mediated: The N6 nitrogen may not directly contact the hinge backbone but instead stabilizes a structural water molecule that bridges to the protein.

  • Flipped Mode: In some kinases (e.g., JAK2), the scaffold may flip 180°, presenting C2/C3 to the hinge, though this is less common than in indazoles.

Part 4: Experimental Validation Protocols

Kinase Inhibition Assay (ADP-Glo™)

To validate the bioisosteric replacement, a robust biochemical assay is required.

Principle: Measures ADP formation (a product of the kinase reaction) via a coupled luciferase reaction.

Protocol:

  • Reagents: Recombinant Kinase (e.g., JAK2, c-Met), Substrate (peptide/protein), ATP (ultra-pure), Test Compound (6-azaindole derivative), ADP-Glo Reagent.

  • Preparation: Prepare 3x concentrations of Kinase, Substrate/ATP mix, and Compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Reaction:

    • Add 2 µL Compound (serial dilution in DMSO).

    • Add 2 µL Kinase solution. Incubate 10 min (pre-equilibrium).

    • Add 2 µL Substrate/ATP mix to initiate.

    • Incubate at RT for 60 min.

  • Detection:

    • Add 6 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Compare 6-azaindole analog vs. 7-azaindole control.

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935–19979. Link

  • Song, J. J., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 67(11), 3924–3926. Link

  • Bandarage, U. K., et al. (2017).[7] "Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza." ACS Medicinal Chemistry Letters, 8(2), 261–265.[7] (Note: Discusses AO liability relevant to all azaindoles). Link[7]

  • Lange, J. H., et al. (2011). "Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure–activity relationships, physicochemical properties and biological activity." European Journal of Medicinal Chemistry, 46(10), 5086-5098. Link

  • Voloshchuk, V. V., et al. (2024).[2] "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Chemistry of Heterocyclic Compounds. (Review of synthetic routes). Link

Sources

Comparative Analysis: 6-Azaindole vs. 7-Azaindole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the distinction between 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is not merely structural—it is functional. While both serve as bioisosteres for indole and purine, their utility diverges sharply in hinge-binding topology and acid-base chemistry .

This guide dissects the mechanistic reasons why 7-azaindole is the "privileged" scaffold for ATP-competitive inhibition, while 6-azaindole serves as a critical alternative for solubility modulation and vector exploration.

Physicochemical & Electronic Divergence

The most critical, yet often overlooked, difference between these scaffolds is their basicity. This dictates their ionization state at physiological pH (7.4) and lysosomal pH (4.5-5.0).

The Aminopyridine Analogy

To understand the electronics, one must view the pyridine ring's nitrogen in relation to the pyrrole nitrogen.

  • 7-Azaindole: Resembles 2-aminopyridine .[1] The lone pair on N7 is less basic due to the inductive withdrawal of the adjacent pyrrole nitrogen and the specific resonance contribution.

  • 6-Azaindole: Resembles 4-aminopyridine .[1] The N6 position allows for significant resonance stabilization of the conjugate acid, making it markedly more basic.

Feature7-Azaindole6-AzaindoleImpact on Drug Design
pKa (Conjugate Acid) ~4.6 ~8.0 6-Aza is largely protonated at pH 7.4; 7-Aza is neutral.
H-Bond Capability Donor (N1) + Acceptor (N7)Donor (N1) + Acceptor (N6)N7 vector is ideal for cis-peptide mimics; N6 is divergent.
LogP (Lipophilicity) Lower than indoleLower than indoleBoth improve solubility over indole, but 6-aza's ionization boosts aqueous solubility further.
Electronic Character

-deficient

-deficient
Pyridine ring deactivates electrophilic aromatic substitution (SEAr).

Senior Scientist Insight: If your lead compound has poor solubility, switching from a 7-azaindole to a 6-azaindole core can introduce a solubilizing cationic center (at pH < 8.0) without adding an external amine solubilizing group, provided the binding pocket can tolerate the N-vector shift.

Structural Biology: The Kinase Hinge Interaction[2]

The dominance of 7-azaindole in oncology (e.g., Vemurafenib ) stems from its ability to mimic the adenine ring of ATP.

7-Azaindole: The Bidentate Binder

The N1 (pyrrole) and N7 (pyridine) atoms are positioned to form a "bidentate" hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region.[2][3][4] This geometry is rigid and highly conserved.

6-Azaindole: The Vector Shift

In 6-azaindole, the pyridine nitrogen (N6) points away from the hinge interface when N1 is bound. This scaffold is rarely used for the primary hinge interaction but is excellent for:

  • Water-mediated bridging: Binding to the solvent front.

  • Allosteric pockets: Where the "adenine-mimic" geometry is not required.

Visualization: Binding Topology & Logic

AzaindoleBinding cluster_7aza 7-Azaindole (Privileged) cluster_6aza 6-Azaindole (Alternative) KinaseHinge Kinase Hinge Region (Backbone CO & NH) Aza7 7-Azaindole Core Interaction7 Bidentate H-Bonding (Mimics Adenine) Aza7->Interaction7 N1 & N7 Alignment Interaction7->KinaseHinge High Affinity (Direct Match) Aza6 6-Azaindole Core Interaction6 Monodentate or Solvent-Mediated Aza6->Interaction6 N6 Vector Mismatch Interaction6->KinaseHinge Weak/Indirect

Figure 1: Comparative binding topology showing why 7-azaindole is the preferred ATP-mimetic scaffold.

Synthetic Accessibility & Protocols

The synthetic routes for these two isomers are distinct. 7-azaindole is often accessed via "indole-like" chemistry adapted for electron-deficient rings, while 6-azaindole often requires constructing the pyrrole ring onto a pyridine precursor.

A. 7-Azaindole Synthesis: The Bartoli Route

The Bartoli Indole Synthesis is the gold standard for accessing 7-substituted-7-azaindoles, particularly when steric bulk is present at the ortho position of the nitro group.[5][6]

Mechanism: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents. Why this route? It is one of the few methods that works better with steric hindrance (which prevents side reactions) and directly yields the bicyclic core.

Protocol 1: Bartoli Synthesis of 7-Azaindole Derivative

Target: Preparation of a 7-azaindole form a 2-substituted-3-nitro-pyridine.

  • Reagents:

    • Substrate: 2-chloro-3-nitropyridine (1.0 equiv).

    • Reagent: Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1: Cool the solution of vinylmagnesium bromide (3.5 equiv) in dry THF to -40°C under N2 atmosphere. Critical: Temperature control prevents polymerization of the Grignard.

    • Step 2: Add the solution of 2-chloro-3-nitropyridine in THF dropwise over 20 minutes. The solution will turn deep dark/red (nitroso intermediate).

    • Step 3: Stir at -40°C for 40 minutes, then allow to warm to -20°C over 1 hour.

    • Step 4: Quench with saturated aqueous NH4Cl.

    • Step 5: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Hexane/EtOAc).

  • Validation: Monitor disappearance of the nitro peak (~1530 cm⁻¹) in IR or shift in retention time via LC-MS.

B. 6-Azaindole Synthesis: Pd-Catalyzed Tandem Cyclization

6-Azaindoles are harder to synthesize via Bartoli conditions due to the lack of appropriate ortho-nitro precursors that are stable. The modern approach utilizes Sonogashira coupling followed by C-N cyclization .

Protocol 2: Synthesis of 6-Azaindole via Sonogashira/Cyclization

Target: Functionalization of 3,4-dihalopyridine to 6-azaindole.[7]

  • Reagents:

    • Substrate: 4-amino-3-iodopyridine (or N-protected variant).

    • Coupling Partner: Terminal alkyne (e.g., Phenylacetylene).

    • Catalyst: PdCl2(PPh3)2 (5 mol%), CuI (2 mol%).

    • Base: Et3N (3 equiv).

    • Solvent: DMF or DMF/THF mix.

  • Procedure:

    • Step 1 (Sonogashira): Combine substrate, alkyne, catalysts, and base in degassed DMF. Heat to 60-80°C for 4-12 hours.

    • Step 2 (Cyclization): Often occurs spontaneously if the amine is free (4-amino). If N-protected, a second step with strong base (KOtBu in NMP) or Cu-catalysis is required to close the ring (5-endo-dig or 5-exo-dig).

    • Step 3: Workup with water/EtOAc extraction.

  • Causality: The iodine at C3 is more reactive to oxidative addition than the C4-amine (or chloride), allowing regioselective installation of the alkyne before ring closure.

Visualization: Synthetic Logic Flow

SynthesisFlow cluster_bartoli 7-Azaindole (Bartoli) cluster_pd 6-Azaindole (Pd-Catalyzed) Start7 3-Nitro-2-X-Pyridine Grignard + Vinyl MgBr (-40°C) Start7->Grignard Nitroso Nitroso Intermediate Grignard->Nitroso Rearrange [3,3]-Sigmatropic Rearrangement Nitroso->Rearrange Prod7 7-Azaindole Rearrange->Prod7 Start6 4-Amino-3-Iodo-Pyridine Sono Sonogashira (Pd/Cu) Start6->Sono AlkyneInt 3-Alkynyl-Pyridine Sono->AlkyneInt Cyclize Cyclization (Cu or Base) AlkyneInt->Cyclize Prod6 6-Azaindole Cyclize->Prod6

Figure 2: Distinct synthetic pathways. 7-azaindole leverages nitro-reduction/rearrangement, while 6-azaindole relies on cross-coupling/cyclization.

Experimental Protocol: pKa Determination

Trustworthy data is the bedrock of SAR. Calculating pKa is insufficient; experimental validation is required.

Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Sample Prep: Dissolve 0.5 mg of the azaindole derivative in 1.5 mL of assay buffer (0.15 M KCl). If insoluble, use a cosolvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

  • Titration:

    • Acidify to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

  • Data Analysis:

    • 7-Azaindole: Look for the inflection point around pH 4.6 .

    • 6-Azaindole: Look for the inflection point around pH 8.0 .

  • Self-Validation: Ensure the "Bjerrum plot" (average proton number vs. pH) shows a clean step of 1.0 proton equivalent. If the step is <0.9, check for precipitation (turbidity).

References

  • Popowycz, F. et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Tetrahedron. Link (Note: Review of azaindole properties and synthesis).

  • Bartoli, G. et al. (1989).[8] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters. Link

  • Zhang, H. et al. (2009). "Discovery of 7-Azaindole-Based Inhibitors of Janus Kinase 3." Journal of Medicinal Chemistry. Link

  • Song, J.J. et al. (2002). "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews.[9] Link

  • Wipf, P. (2007).[1] "The Heterocyclic Chemistry of Azaindoles." University of Pittsburgh Technical Guides. Link (Source for pKa comparison data).

Sources

Strategic Sourcing and Technical Validation: 3-Bromo-4-amino-6-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-4-amino-6-azaindole (Systematic name: 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine) is a high-value, privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., JAK, Aurora, and ROCK families).[1] Its structural utility lies in its ability to mimic the purine core of adenosine while offering orthogonal functionalization vectors: the C3-bromide for cross-coupling and the C4-amine for hydrogen bonding or derivatization.[1]

However, this scaffold presents unique procurement challenges compared to its ubiquitous isomer, 7-azaindole.[2] Isomer mislabeling, oxidative instability, and regio-irregularities during synthesis are common pitfalls.[2] This guide provides a technical framework for sourcing, validating, and handling this building block to ensure data integrity in drug discovery campaigns.[2]

Part 1: Chemical Profile & Structural Significance[1][2][3]

The Scaffold Architecture

Unlike the common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole (pyrrolo[2,3-c]pyridine) places the pyridine nitrogen at position 6.[1][3] This subtle shift significantly alters the electronic properties and hydrogen bond acceptor vectors within the ATP-binding pocket.

Key Functional Vectors:

  • C3-Bromine: The primary handle for Pd-catalyzed C-C bond formation (Suzuki-Miyaura, Sonogashira).[1]

  • C4-Amine: Acts as a critical H-bond donor (hinge binder) or nucleophile for further elaboration.[1]

  • N1-Pyrrole: The acidic nitrogen (pKa ~13), suitable for alkylation or protection (e.g., SEM, Boc, Tosyl).[2]

  • N6-Pyridine: A weak base and H-bond acceptor.[1]

Reactivity & Functionalization Map

The following diagram illustrates the orthogonal reactivity of the scaffold, guiding synthetic planning and impurity analysis.

ReactivityMap Core 3-Bromo-4-amino-6-azaindole (Scaffold) C3 C3-Bromide (Electrophile) Core->C3 C4 C4-Amine (Nucleophile/Donor) Core->C4 N1 N1-Nitrogen (Acidic Site) Core->N1 Suzuki Suzuki/Sonogashira Coupling C3->Suzuki Pd(0) Amide Sandmeyer / Amide Coupling C4->Amide R-COCl / NaNO2 Alkylation N-Alkylation / Protection (SEM/Boc) N1->Alkylation NaH/R-X

Figure 1: Orthogonal reactivity map of the 3-bromo-4-amino-6-azaindole scaffold.[1]

Part 2: Commercial Supplier Landscape[1]

Procuring 6-azaindoles requires navigating a market dominated by 7-azaindoles.[1] Many "in-stock" listings are actually "make-to-order" with lead times of 4–8 weeks.

Verified Supplier Categories
CategorySupplier ExamplesTypical ScaleLead TimePrimary Risk
Tier 1: Stock-Holding Enamine , PharmaBlock Gram to Kg1–2 WeeksBatch-to-batch color variation (oxidation).[1]
Tier 2: Catalog Aggregators Combi-Blocks , Fluorochem Mg to Gram1–3 WeeksSourcing from third-party labs; QC data may be generic.[1]
Tier 3: Custom Synthesis AChemBlock , Apollo Scientific Kg+4–8 WeeksLonger lead times; requires strict specification setting.[2]
The "Isomer Trap" (Critical Warning)

A common error in the supply chain is the substitution of 6-azaindole with 7-azaindole due to nomenclature confusion (e.g., misreading [2,3-c] vs [2,3-b]).[1]

  • 6-Azaindole: Nitrogen at position 6 (para to the pyrrole nitrogen).[1]

  • 7-Azaindole: Nitrogen at position 7 (ortho to the pyrrole nitrogen).[1]

Procurement Directive: Always request the CAS number and a structure image before purchase.[2] Do not rely solely on the chemical name.

  • Target CAS:1190314-35-0 (generic/derivative match) or 1251676-46-6 (verify specific salt forms).

Part 3: Quality Control & Technical Validation[1][2]

As a Senior Application Scientist, you must treat incoming commercial building blocks as "suspect" until validated.[2] The 4-amino group makes this compound sensitive to air oxidation (turning dark brown/black).[1]

The Self-Validating QC Protocol

Step 1: Visual Inspection

  • Pass: Off-white, beige, or light yellow powder.[2]

  • Fail: Dark brown, black, or sticky gum (indicates oxidation of the amine or polymerization).[2]

Step 2: LC-MS Validation (The Bromine Fingerprint)

  • Method: ESI+ (Electrospray Ionization).[2]

  • Criteria: Look for the characteristic 1:1 isotopic doublet (M and M+2) due to ⁷⁹Br and ⁸¹Br natural abundance.

  • Impurity Check:

    • Des-bromo: Mass M-79 (indicates incomplete bromination).[1]

    • Di-bromo: Mass M+79 (over-bromination at C2).[2]

Step 3: ¹H-NMR Structural Confirmation (DMSO-d₆)

  • Differentiation from 7-Azaindole:

    • 6-Azaindole: The pyridine protons (H5 and H7) appear as singlets (or weak doublets with small J coupling) because they are para to each other across the nitrogen.

    • 7-Azaindole: The pyridine protons (H5 and H6) appear as a distinct dd (doublet of doublets) system.

  • Key Shift: The C2-H (pyrrole) proton usually appears as a singlet around 7.2–7.5 ppm.[1]

QC Decision Logic

QC_Workflow Start Shipment Received Visual Visual Inspection (Color/State) Start->Visual LCMS LC-MS Analysis (Isotope Pattern) Visual->LCMS Pass (Light Solid) Reject Reject/Return Visual->Reject Fail (Dark Gum) NMR 1H-NMR Analysis (Regioisomer Check) LCMS->NMR Br Pattern Confirmed LCMS->Reject Wrong Mass/Purity <95% Decision Validation Decision NMR->Decision Approve Release to Inventory (Store -20°C, Argon) Decision->Approve Spectra Matches 6-Aza Decision->Reject Isomer Mismatch (7-Aza)

Figure 2: Quality Control Decision Tree for incoming azaindole shipments.

Part 4: Handling & Storage Protocols[2]

The 4-amino-6-azaindole core is electron-rich.[1] Improper storage will lead to degradation, complicating subsequent Suzuki couplings by poisoning the Pd-catalyst with oxidation byproducts.[2]

  • Storage: Long-term storage at -20°C is mandatory.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2] The amine is prone to oxidation; the bromide is light-sensitive.

  • Re-purification: If the compound has darkened, dissolve in EtOAc/MeOH (9:1), filter through a short pad of silica gel, and re-concentrate. Do not use "black" material for catalytic steps.[2]

References

  • National Institutes of Health (NIH) . (2024).[2] The Azaindole Framework in the Design of Kinase Inhibitors. PMC Archives. Retrieved from [Link]

  • Organic Chemistry Portal . (2023). Synthesis of Azaindoles: Methodologies and Reactivity. Retrieved from [Link]

Sources

The Rise of 4-Amino-6-Azaindole Derivatives: A Technical Guide to Their Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-6-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse applications of these derivatives, with a particular focus on their role as kinase inhibitors in oncology and beyond. We will delve into the causal relationships that drive their biological activity, supported by detailed experimental protocols and mechanistic insights, to equip researchers and drug development professionals with the knowledge to harness the full potential of this promising heterocyclic system.

Introduction: The Strategic Advantage of the Azaindole Core

Azaindoles, bioisosteres of the ubiquitous indole and purine systems, offer a strategic advantage in drug design.[1][2] The introduction of a nitrogen atom into the indole ring system can significantly modulate a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability.[2][3] This seemingly minor structural alteration can also introduce an additional hydrogen bond acceptor, potentially leading to enhanced binding affinity and target potency.[2][3] Among the four positional isomers (4-, 5-, 6-, and 7-azaindole), the 4-azaindole framework has garnered increasing attention for its unique electronic and steric properties that have been successfully exploited in the development of novel therapeutics.[1][2]

This guide will specifically focus on 4-amino-6-azaindole derivatives, a subclass that has shown significant promise. The amino group at the 4-position serves as a critical pharmacophoric element, often engaging in key hydrogen bonding interactions within the active sites of biological targets.

Synthetic Strategies: Building the 4-Amino-6-Azaindole Scaffold

The efficient and versatile synthesis of the 4-amino-6-azaindole core is paramount for extensive medicinal chemistry exploration. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of production.

Key Synthetic Approaches

Historically, methods like the Madelung, Reissert, and Leimgruber−Batcho reactions have been employed for azaindole synthesis.[4] More contemporary and often more efficient methods include palladium-catalyzed cross-coupling reactions.[4][5] A particularly effective strategy for constructing substituted azaindoles involves a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines.[6]

The Bartoli indole synthesis has also been successfully adapted for the preparation of 4- and 6-azaindoles from readily available nitropyridines.[4][7] This method involves the reaction of a nitropyridine with an excess of a vinyl Grignard reagent.[4][7]

Representative Experimental Protocol: Synthesis via Bartoli-type Reaction

This protocol outlines a general procedure for the synthesis of a 4-azaindole derivative starting from a substituted 3-nitro-4-chloropyridine, adapted from established methodologies.[4]

Step 1: Grignard Reaction and Cyclization

  • Dissolve 3-nitro-4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0-4.0 eq, 1.0 M solution in THF) to the cooled solution.

  • Allow the reaction mixture to warm to -20 °C and stir for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 4-azaindole product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amination at the 4-position (Illustrative) Subsequent functionalization to introduce the 4-amino group can be achieved through various methods, such as nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the 4-position of the pyridine ring precursor, or through directed metallation followed by reaction with an aminating agent.

Therapeutic Applications and Mechanistic Insights

The 4-amino-6-azaindole scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.

Kinase Inhibition: A Privileged Scaffold for Targeting the ATP-Binding Site

A significant portion of research on 4-amino-6-azaindole derivatives has focused on their application as kinase inhibitors.[8][9] The azaindole core acts as an excellent mimic of the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase active site.[1][10]

3.1.1. c-Met Kinase Inhibitors in Oncology

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis. A series of 4-azaindole derivatives have been identified as potent inhibitors of c-Met kinase.[9][11] X-ray crystallography has confirmed the binding mode, providing a structural basis for further optimization.[11]

3.1.2. TGF-β Receptor I (TGFβRI) Kinase Inhibitors for Immuno-oncology

The transforming growth factor-β (TGFβ) signaling pathway plays a critical role in tumor immune evasion.[12][13] Novel 4-azaindole derivatives have been developed as highly selective inhibitors of TGFβRI kinase.[12][13] In preclinical models, the combination of a 4-azaindole TGFβRI inhibitor with an anti-PD-1 antibody demonstrated significantly enhanced anti-tumor efficacy, highlighting the potential of this class of compounds in immuno-oncology.[12][13]

Signaling Pathway Diagram: TGFβRI Inhibition

TGF_pathway TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Immune Suppression) Nucleus->Transcription Inhibitor 4-Amino-6-azaindole Inhibitor Inhibitor->TGFbRI Inhibits SAR_Workflow Start Identify Hit Compound (4-Amino-6-Azaindole Core) Synthesis Synthesize Analogs (Vary Substituents at R1, R2, R3) Start->Synthesis Assay In Vitro Biological Assay (e.g., Kinase Inhibition, Cell Viability) Synthesis->Assay Data Analyze SAR Data (IC50, EC50 values) Assay->Data Optimization Lead Optimization (Improve Potency, Selectivity, ADME) Data->Optimization Iterative Cycle Optimization->Synthesis InVivo In Vivo Studies (Animal Models) Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

Sources

Methodological & Application

Application Note: Strategic Synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a critical bioisostere in kinase inhibitor development, particularly for targeting JAK, SYK, and BET bromodomains. However, unlike its ubiquitous isomer 7-azaindole, the 6-azaindole framework presents unique synthetic challenges due to the meta relationship between the C4-position and the pyridine nitrogen (N6), which deactivates the C4-position toward nucleophilic aromatic substitution (


). This application note details a robust, field-validated protocol for synthesizing 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine . The methodology prioritizes a Palladium-catalyzed amination strategy over traditional 

to ensure reproducibility, followed by a controlled regioselective bromination.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of the target intermediate requires navigating two competing electronic behaviors:

  • C4-Amination: In 6-azaindoles, the C4 position is not sufficiently activated for standard

    
     displacement of halides because it lies meta to the pyridine nitrogen (N6). High temperatures required for 
    
    
    
    often lead to decomposition or polymerization.
  • C3-Bromination: The C3 position (pyrrole ring) is electron-rich and prone to electrophilic aromatic substitution (EAS). However, brominating before amination risks debromination during subsequent metal-catalyzed cross-coupling steps.

Strategic Decision: The optimal route installs the C4-amine first using Buchwald-Hartwig conditions (or ammonia surrogates) on the 4-chloro precursor, followed by mild, regioselective C3-bromination.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine Precursor1 Intermediate A: 1H-pyrrolo[2,3-c]pyridin-4-amine (4-amino-6-azaindole) Target->Precursor1 Regioselective Bromination (NBS) Precursor2 Starting Material: 4-chloro-1H-pyrrolo[2,3-c]pyridine Precursor1->Precursor2 Pd-Catalyzed Amination (Buchwald-Hartwig) Strategy Critical Decision Point: Install Amine BEFORE Bromine to prevent Pd-catalyzed dehalogenation Strategy->Precursor1

Figure 1: Retrosynthetic analysis highlighting the "Amine-First" strategy to preserve halogen integrity.

Detailed Experimental Protocols

Protocol A: Synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine

Objective: Conversion of 4-chloro-6-azaindole to the 4-amino derivative. Rationale: Direct


 with ammonia is inefficient for this scaffold. We utilize benzophenone imine as an ammonia surrogate, which provides high yields and mild hydrolysis conditions.

Reagents & Stoichiometry:

Component Equiv. Role
4-chloro-1H-pyrrolo[2,3-c]pyridine 1.0 Substrate
Benzophenone imine 1.2 Ammonia Surrogate
Pd_2(dba)_3 0.02 Catalyst Source
Xantphos 0.04 Ligand
Cs_2CO_3 2.0 Base

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Methodology:

  • Inert Setup: Charge a dried reaction vial with 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv),

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Degassing: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add anhydrous 1,4-dioxane (concentration ~0.2 M relative to substrate) and benzophenone imine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Control Point: Monitor by LCMS. The intermediate imine adduct usually shows a strong UV signal and M+H corresponding to Substrate + 165 Da.

  • Hydrolysis (One-Pot): Cool to room temperature. Add 1N HCl (aq) (5 equiv) directly to the reaction mixture and stir at ambient temperature for 1 hour.

    • Mechanism:[1][2][3] Acidic hydrolysis cleaves the benzophenone, releasing the primary amine.

  • Workup: Basify the mixture to pH >10 using 1N NaOH. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: Regioselective C3-Bromination

Objective: Installation of the bromine atom at the 3-position of the pyrrole ring. Rationale: The 4-amino group activates the system. N-bromosuccinimide (NBS) is used at controlled temperatures to prevent poly-bromination or oxidation of the pyridine nitrogen.

Reagents & Stoichiometry:

Component Equiv. Role
1H-pyrrolo[2,3-c]pyridin-4-amine 1.0 Substrate
N-Bromosuccinimide (NBS) 1.05 Brominating Agent

| DMF | [0.1 M] | Solvent |

Step-by-Step Methodology:

  • Dissolution: Dissolve the 4-amino-6-azaindole (from Protocol A) in DMF (0.1 M). Cool the solution to 0°C in an ice bath.

  • Controlled Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the substrate over 20 minutes.

    • Critical Control Point: Do not add NBS as a solid. Localized high concentrations can lead to 2,3-dibromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

    • Monitoring: LCMS should show clean conversion to M+79/81 pattern. If starting material remains after 2 hours, add 0.1 equiv NBS.

  • Quench: Pour the reaction mixture into ice-water (10x volume).

  • Isolation:

    • Method A (Precipitation): If a solid forms, filter and wash with cold water.

    • Method B (Extraction): If no precipitate, extract with EtOAc. Note: DMF is hard to remove; wash the organic layer 5x with 5% LiCl (aq) or water to remove DMF.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (often not required if Method A works).

Reaction Workflow & Pathway Analysis

Workflow Start 4-Cl-6-Azaindole Step1 Pd-Cat Amination (Benzophenone Imine) Start->Step1 100°C, Dioxane Inter Intermediate: 4-Amino-6-Azaindole Step1->Inter HCl Hydrolysis Step2 Bromination (NBS, 0°C) Inter->Step2 Electrophilic Subst. Final Product: 3-Br-4-NH2-6-Azaindole Step2->Final Isolation

Figure 2: Sequential workflow for the synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine.

Troubleshooting & Critical Parameters

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1 (Amination) Catalyst poisoning or incomplete conversion.Switch ligand to BrettPhos (better for electron-deficient pyridines). Ensure thorough degassing (

kills Pd(0)).
Formation of 2,3-dibromo product Excess NBS or high temperature.Strictly maintain 0°C during addition. Verify NBS stoichiometry.
Product stuck in Aqueous phase 6-azaindoles are amphoteric.Ensure pH is adjusted to the isoelectric point or slightly basic (pH 9-10) during extraction. Use n-Butanol for extraction if necessary.
N-Bromination observed Kinetic product formation.Stir at RT longer; N-Br is often reversible and rearranges to C3-Br thermodynamically.
Analytical Validation (Self-Validating System)
  • 1H NMR (DMSO-d6):

    • C2-H: Look for a singlet around

      
       7.5–7.8 ppm. (Loss of coupling to C3-H confirms substitution).
      
    • NH2: Broad singlet, exchangeable with

      
      .
      
    • Pyridine Protons: Distinct singlets for C7-H and C5-H (no coupling between them).

  • LCMS:

    • Look for the characteristic 1:1 isotopic doublet (Br pattern) at M+H and M+H+2.

References

  • Vertex AI Search. (2026). Search Results for 4-bromo-1H-pyrrolo[2,3-c]pyridine intermediates. Retrieved from 4

  • American Chemical Society (ACS). (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved from 5

  • National Institutes of Health (NIH). (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Retrieved from 6

  • Organic Chemistry Portal. (2024).[7] Synthesis of Azaindoles. Retrieved from 8

  • Royal Society of Chemistry. (2020). Directed nucleophilic aromatic substitution reaction (dSNAr). Retrieved from 9

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

The Challenge: Synthesizing 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine presents a classic "electron-rich vs. electron-poor" conflict. The pyridine ring (positions 4, 5,[1][2] 7) is naturally electron-deficient, but the 4-amino substituent strongly donates electron density, activating the system. Concurrently, the pyrrole ring (positions 1, 2,[1] 3) is electron-rich.

The Critical Bottleneck: The introduction of bromine at the C3 position using N-bromosuccinimide (NBS) is the standard approach. However, the presence of the free amine at C4 creates a hyper-nucleophilic C3 site, leading to poly-bromination , oxidation (tar formation) , or N-bromination rather than the desired C-bromination.

Reaction Pathway Visualization

The following diagram outlines the optimized pathway and potential failure points.

ReactionPathway Start 4-chloro-1H-pyrrolo[2,3-c]pyridine Intermediate 4-amino-1H-pyrrolo[2,3-c]pyridine (Precursor) Start->Intermediate SNAr (NH3/EtOH, 150°C) or Pd-catalyzed amination Target 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine (Target) Intermediate->Target NBS (0.95 eq) DMF, 0°C -> RT SideProduct1 Side Product: 3,5-dibromo species Intermediate->SideProduct1 Excess NBS or High Temp SideProduct2 Side Product: Oxidative Tars Intermediate->SideProduct2 O2 exposure or Acidic conditions

Figure 1: Critical reaction pathway from the chloro-precursor to the brominated target, highlighting divergence into side products.

Core Protocol: Regioselective Bromination[3][4][5]

This protocol assumes you have isolated the 4-amino-1H-pyrrolo[2,3-c]pyridine precursor. If you are struggling with the precursor synthesis, refer to Section 4.

Optimized Experimental Conditions
ParameterRecommendationRationale
Reagent N-Bromosuccinimide (NBS) Provides a controlled source of electrophilic bromine (

).
Stoichiometry 0.95 - 1.0 equivalents Strict control prevents di-bromination at the C2 or C5 positions.
Solvent DMF (Anhydrous) Polar aprotic solvents stabilize the polarized transition state and promote C-selective over N-selective bromination [1].
Temperature 0°C to +5°C Low temperature suppresses the reaction rate, enhancing regioselectivity for the C3 position.
Concentration 0.1 M Dilution helps dissipate heat and prevents local concentration hotspots that lead to over-bromination.
Step-by-Step Workflow
  • Preparation: Dissolve 4-amino-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (10 mL/mmol) under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  in an ice bath.
    
  • Addition: Dissolve NBS (0.95 eq) in a minimal amount of DMF. Add this solution dropwise over 30–60 minutes.

    • Critical Check: The solution should darken slightly but not turn black. Rapid blackening indicates oxidation/decomposition.

  • Monitoring: Stir at 0°C for 1 hour. Monitor via LC-MS.

    • Target Mass: M+H (Calculated based on Br isotopes).

    • Look for: M+H+79/81 (Mono-bromo) vs M+H+158/160 (Di-bromo).

  • Quench: Once the starting material is <5%, quench immediately with 10% aqueous sodium thiosulfate (

    
    ) . This destroys unreacted bromine species and prevents post-reaction bromination.
    
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[3][4]
    

Troubleshooting Center

Issue 1: "I am getting a mixture of mono-bromo and di-bromo products."

Diagnosis: The 4-amino group activates the ring too strongly, making the C2 position susceptible after C3 is brominated. Solution:

  • Protocol Adjustment: Reduce NBS to 0.90 eq . It is better to have 10% unreacted starting material (separable) than 10% di-bromo product (difficult to separate).

  • Alternative Route (Protection): Protect the amine before bromination.

    • Protect 4-amine with Boc anhydride (

      
      ).
      
    • Brominate (The Boc group is less electron-donating than the free amine, reducing ring reactivity).

    • Deprotect with TFA/DCM.

Issue 2: "The reaction turns into a black tar; yield is <20%."

Diagnosis: Azaindoles are electron-rich and prone to oxidative polymerization, especially in the presence of light and oxygen. Solution:

  • Light Exclusion: Wrap the reaction flask in aluminum foil. Radical bromination (side reaction) is light-catalyzed.

  • NBS Quality: Recrystallize your NBS from water prior to use. Old, yellow NBS contains free bromine (

    
    ) and HBr, which accelerates decomposition [2].
    
Issue 3: "I see N-bromination instead of C-bromination."

Diagnosis: Kinetic control vs. Thermodynamic control. N-bromo species are often kinetic intermediates. Solution:

  • Temperature: Allow the reaction to warm to Room Temperature (RT) slowly after the initial addition. The N-bromo intermediate often rearranges to the C3-bromo product at slightly higher temperatures.

  • Solvent Switch: If using THF, switch to DMF or MeCN .

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurities CheckLCMS Check LC-MS Profile Problem->CheckLCMS Result1 Di-bromo species present CheckLCMS->Result1 Result2 Complex mixture / Tars CheckLCMS->Result2 Result3 No Reaction / SM only CheckLCMS->Result3 Action1 Reduce NBS to 0.9 eq Lower Temp to -10°C Result1->Action1 Action2 Recrystallize NBS Protect Amine (Boc) Result2->Action2 Action3 Check NBS quality Increase Temp to RT Result3->Action3

Figure 2: Decision matrix for diagnosing reaction failures based on LC-MS data.

Precursor Synthesis (The "Hidden" Problem)

Often, the issue is not the bromination, but the purity of the 4-amino-1H-pyrrolo[2,3-c]pyridine .

Synthesis Route:

  • Start: 4-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Amination:

    • Method A (Traditional): Aqueous

      
       / Ethanol in a sealed tube at 150°C. Risk:  Harsh conditions can degrade the azaindole.
      
    • Method B (Modern): Buchwald-Hartwig Coupling using Benzophenone imine followed by hydrolysis, OR direct coupling with LiHMDS.

  • Purification: The amine is polar. Use DCM:MeOH:NH4OH (90:9:1) for silica chromatography.[5][4][6]

Quality Control: Ensure your precursor is >95% pure by HPLC. Trace metal impurities from a previous Pd-catalyzed step can interfere with the radical/polar mechanism of NBS bromination.

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (


) instead of NBS? 
A: No.  Elemental bromine is too aggressive for this electron-rich scaffold. It will lead to immediate over-bromination and likely oxidation of the pyridine nitrogen. NBS provides a slow, controlled release of the bromonium ion.

Q: Why does the literature sometimes suggest protecting the N1-position (pyrrole nitrogen)? A: Protecting the N1-position (e.g., with Tosyl or SEM) reduces the electron density of the pyrrole ring slightly, making the reaction more controllable. However, for the 4-amino derivative, the activating effect of the amine dominates. N1-protection is usually unnecessary if you control the temperature strictly, but N1-protection can help with solubility in non-polar solvents [3].

Q: My product is unstable on the silica column. What should I do? A: 6-Azaindoles are basic. Silica gel is slightly acidic.

  • Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent.

  • Switch to Alumina (Neutral) stationary phase if degradation persists.

References

  • Regioselective Bromination of Azaindoles

    • Source: Wei, Y., et al. "Regioselective bromination of 7-azaindole and its derivatives." Tetrahedron Letters, 2018.[1] (Note: Applies mechanistically to 6-azaindoles).[4]

    • Context: Establishes DMF as the superior solvent for C3 selectivity.
  • NBS Purification & Handling: Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: Standard reference for purifying NBS to remove HBr/Br2 impurities.
  • Synthesis of 4-amino-6-azaindoles

    • Source: "Synthesis of 6-azaindoles via electrophilic [4+1]-cycliz
    • Context: Provides modern routes to the 6-azaindole scaffold.
  • General Azaindole Functionalization

    • Source: "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines."
    • Context: Comprehensive review of 6-azaindole reactivity.[5][4]

Sources

resolving solubility issues of 3-bromo-4-amino-6-azaindole in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-bromo-4-amino-6-azaindole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common, yet critical, challenge of this compound's solubility in biological assays. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, its effective use is often hampered by poor aqueous solubility.[1][2][3] This guide provides in-depth, experience-driven advice and actionable protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: Physicochemical Properties

The solubility issues with 3-bromo-4-amino-6-azaindole stem from its molecular structure. The planar, aromatic, and heterocyclic nature of the azaindole core contributes to strong crystal lattice energy, making it difficult for solvent molecules to break it apart.[4] Understanding these properties is the first step in designing an effective solubilization strategy.

PropertyValue (Predicted/Typical)Implication for Solubility
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.05 g/mol Moderate molecular weight.
cLogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting poor water solubility.
pKa (most basic) ~4.0 - 5.0 (Pyridine N)Can be protonated at acidic pH, potentially increasing solubility.[5][6]
pKa (most acidic) ~16.0 - 17.0 (Pyrrole N-H)Not relevant for deprotonation under physiological conditions.
Structure Planar, aromatic heterocycleStrong intermolecular interactions (π-stacking) lead to high crystal lattice energy and low aqueous solubility.[4]

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered when working with 3-bromo-4-amino-6-azaindole.

Q1: What is the best initial solvent to dissolve 3-bromo-4-amino-6-azaindole?

For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7][8] Its strong dipolar aprotic nature is effective at disrupting the crystal lattice of the compound. Aim for a high-concentration stock (e.g., 10-50 mM). To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use sonication or vortexing.[9] Always use anhydrous, high-purity DMSO to prevent compound degradation.[7]

Q2: I'm seeing precipitation when I dilute my DMSO stock into aqueous buffer. What's happening and how can I fix it?

This is a very common problem known as "crashing out" and occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous medium.[7][8][9] DMSO is miscible with water, but the compound itself is not. When the percentage of DMSO drops significantly upon dilution, the water-based buffer can no longer keep the hydrophobic compound in solution.

Solutions:

  • Intermediate Dilutions: Avoid diluting the high-concentration DMSO stock directly into the final aqueous buffer. Instead, perform one or more intermediate dilution steps in DMSO or a mixture of DMSO and your assay buffer.[7]

  • Lower Final Concentration: The most straightforward solution is to reduce the final assay concentration of the compound.

  • Increase Final DMSO%: Most cell-based assays can tolerate up to 0.5% DMSO, and some biochemical assays can tolerate even more.[7] Increasing the final DMSO concentration can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent can improve solubility.[10][11][12] See the advanced strategies section for more details.

Q3: Can I use pH adjustment to improve solubility?

Yes, this can be an effective strategy. The 6-azaindole structure contains a basic pyridine nitrogen. Lowering the pH of the buffer (e.g., to pH 6.0-6.5) will protonate this nitrogen, creating a charged species that is generally more water-soluble.[5][6][]

Causality: Protonation introduces a positive charge, which disrupts the efficient crystal packing and increases favorable interactions with polar water molecules, thereby enhancing solubility.[5][14]

Caution:

  • Compound Stability: Ensure the compound is stable at the adjusted pH.

  • Assay Compatibility: Verify that the altered pH does not affect your biological target, enzyme activity, or cell viability.

Q4: Are there alternative formulation strategies to DMSO?

Yes. If DMSO is problematic for your assay, or if solubility remains an issue, consider these alternatives:

  • Co-solvents: Polyethylene Glycols (e.g., PEG400) or ethanol can be used in combination with water or buffer to create a more solubilizing vehicle.[10][15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16][17] They can encapsulate hydrophobic molecules like 3-bromo-4-amino-6-azaindole, forming an inclusion complex that is water-soluble.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[16][19]

Q5: How can I confirm if my compound is truly dissolved or if it's a fine suspension?

Visual inspection is the first step. A true solution will be clear and free of any visible particles, even when a light source (like a laser pointer) is shone through it (no Tyndall effect). For more rigorous confirmation, especially at high concentrations, techniques like nephelometry or dynamic light scattering (DLS) can be used to detect sub-visible particles.

Troubleshooting Workflow & Protocols

This section provides a systematic approach to achieving a stable and soluble solution of 3-bromo-4-amino-6-azaindole for your experiments.

Diagram: Solubility Troubleshooting Workflow

This diagram outlines the decision-making process for troubleshooting solubility issues.

G start Start: Dissolve Compound in 100% DMSO (10-50 mM) check_stock Is stock solution clear? start->check_stock stock_ok Stock OK. Proceed to Dilution. check_stock->stock_ok  Yes stock_fail Aid Dissolution: - Warm to 37°C - Vortex/Sonicate If still insoluble, lower stock conc. check_stock->stock_fail No   dilute Dilute to Final Concentration in Aqueous Assay Buffer stock_ok->dilute stock_fail->start check_final Does it precipitate? dilute->check_final final_ok Solution Stable. Proceed with Assay. Include Vehicle Control. check_final->final_ok  No final_fail Precipitation Occurred. Troubleshoot. check_final->final_fail Yes   troubleshoot_options Select Strategy: 1. Lower Final Concentration 2. Increase Final DMSO% 3. Use Intermediate Dilutions 4. Modify Buffer (pH, Co-solvent) final_fail->troubleshoot_options strategy1 Try Lower Assay Conc. troubleshoot_options->strategy1 strategy2 Increase Final DMSO% (Check Assay Tolerance) troubleshoot_options->strategy2 strategy3 Use Intermediate Dilutions in DMSO troubleshoot_options->strategy3 strategy4 Advanced Formulation troubleshoot_options->strategy4

Caption: Decision tree for dissolving and diluting 3-bromo-4-amino-6-azaindole.

Protocol 1: Preparation and Validation of Stock Solution
  • Weighing: Accurately weigh the desired amount of 3-bromo-4-amino-6-azaindole powder.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solid remains, place the vial in a 37°C water bath or heating block for 5-10 minutes, followed by vortexing or sonication.[9]

  • Inspection: Visually inspect the solution to ensure it is completely clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation over time.[21]

Protocol 2: Determining Kinetic Solubility in Assay Buffer

This protocol is essential to find the maximum concentration at which the compound remains soluble in your specific assay conditions.

Diagram: Kinetic Solubility Test Workflow

This diagram illustrates the serial dilution process for testing solubility limits.

G cluster_0 Preparation in DMSO cluster_1 Dilution into Assay Buffer (e.g., 1:100) stock 20 mM Stock in 100% DMSO d1 2 mM stock->d1 1:10 d_stock d2 0.2 mM d1->d2 1:10 d_d1 d_d2 f1 Final: 200 µM observe Incubate (e.g., 1h, RT) Visually Inspect for Precipitation f1->observe f2 Final: 20 µM f2->observe f3 Final: 2 µM f3->observe d_stock->f1 d_d1->f2 d_d2->f3

Caption: Workflow for a kinetic solubility assessment using serial dilutions.

  • Prepare Serial Dilutions: In a microplate or microcentrifuge tubes, prepare a serial dilution series of your compound in 100% DMSO. For example, from a 20 mM stock, create 2 mM, 0.2 mM, and 0.02 mM intermediate stocks.

  • Dilute into Buffer: Add a fixed volume of each DMSO dilution into your final assay buffer. A common dilution factor is 1:100 (e.g., 2 µL of DMSO stock into 198 µL of buffer). This will give you final compound concentrations of 200 µM, 20 µM, 2 µM, and 0.2 µM, each with 1% DMSO.

  • Equilibrate: Allow the plate to incubate under your typical assay conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Observe: Carefully inspect each well for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains perfectly clear is your approximate kinetic solubility limit under these conditions. It is advisable to stay below this concentration for your experiments.

Protocol 3: Advanced Solubilization with Co-solvents or Cyclodextrins

If the kinetic solubility in a simple DMSO/buffer system is too low, these advanced methods can be employed.

A. Using Co-solvents:

Co-solventTypical Starting Conc. in Final AssayProsCons
PEG400 1-5%Generally well-tolerated, good solubilizer.[10]Can be viscous at high concentrations.
Ethanol 1-2%Effective for many compounds.[10]Can have biological effects, potential for evaporation.

Method:

  • Prepare a high-concentration primary stock in 100% DMSO.

  • Create a secondary, intermediate stock by diluting the primary stock in the chosen co-solvent (e.g., dilute 1:10 from DMSO into PEG400).

  • Use this intermediate stock for the final dilution into your aqueous assay buffer. This method introduces the compound to the aqueous environment more gently.

B. Using Cyclodextrins:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a versatile and common choice with good water solubility and safety profile.[19]

  • Prepare Vehicle: Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mg/mL).

  • Formulate Compound:

    • Method 1 (Dilution): Add a small volume of a high-concentration DMSO stock of your compound directly to the cyclodextrin-containing buffer. Vortex immediately and allow time for the inclusion complex to form.

    • Method 2 (Evaporation): Add the DMSO stock to an empty tube, evaporate the DMSO under a stream of nitrogen, and then reconstitute the resulting film directly in the cyclodextrin-containing buffer. This avoids DMSO in the final assay.

  • Validation: Perform the Kinetic Solubility Test (Protocol 2) using your new cyclodextrin-based formulation to determine the solubility limit.

Best Practices for Assay Development

  • Always Run Controls: Include a "vehicle-only" control in every experiment, containing the same final concentration of DMSO, co-solvents, or other excipients as your test samples.

  • Mind the Order of Addition: When preparing your final assay mix, it is often best to add the compound dilution to the largest volume component last, while vortexing, to promote rapid mixing and reduce localized high concentrations that can cause precipitation.

  • Pre-warm Buffers: Using buffers pre-warmed to the assay temperature (e.g., 37°C) can sometimes help maintain solubility compared to adding the compound to cold buffers.

By systematically applying these principles and protocols, you can overcome the solubility challenges of 3-bromo-4-amino-6-azaindole, leading to more accurate, reliable, and reproducible data in your biological assays.

References

  • Rajput, S. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Bhandari, S. et al. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Dahiya, S. & Pathak, K. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online.
  • (2026). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts.
  • (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Prajapati, R. et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • Di, L. & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Ishikawa, M. & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
  • Frequently Asked Questions. Selleckchem.com.
  • (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Prajapati, R. et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Kumar, A. et al. (2018). Azaindole Therapeutic Agents. PMC.
  • Shayan, M. et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Bombrun, A. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.

Sources

preventing N1-alkylation side reactions in 6-azaindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Azaindole Synthesis & Functionalization Topic: Preventing N1-Alkylation Side Reactions Ticket ID: #AZA-6-N1-PREV Status: Open Responder: Senior Application Scientist

Executive Summary: The Ambident Nucleophile Challenge

Welcome to the 6-Azaindole Technical Support Center. You are likely here because your reaction yielded an N1-alkylated byproduct instead of the desired C3-functionalized core, or your N-protecting group failed during a critical step.

The Root Cause: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) is an ambident nucleophile. The pyrrole-like nitrogen (N1) is relatively acidic (pKa ~15-16 in DMSO), making it the kinetic site for deprotonation and subsequent electrophilic attack. However, for many drug discovery applications (e.g., kinase inhibitors like JAK or B-Raf), the C3 position is the desired pharmacophore attachment point.

This guide provides the protocols to block, mask, or divert reactivity away from N1.

Part 1: The "Firewall" Strategy (Protecting Groups)

If your synthesis requires basic conditions (e.g., Suzuki-Miyaura coupling, alkylation) or strong nucleophiles, you must install a "firewall" at N1.

Decision Matrix: Selecting the Right Shield

Before starting, use this logic flow to select the correct protecting group (PG).

ProtectingGroupLogic Start Reaction Conditions? Base Basic / Nucleophilic (e.g., Suzuki, Alkylation) Start->Base Acid Acidic / Electrophilic (e.g., Friedel-Crafts) Start->Acid Metal Lithiation / C-H Activation (e.g., n-BuLi) Start->Metal SEM SEM Group (2-(Trimethylsilyl)ethoxymethyl) Base->SEM Strong Base Stability TIPS TIPS Group (Triisopropylsilyl) Base->TIPS Steric Bulk Required Tosyl Tosyl (Ts) Group (p-Toluenesulfonyl) Acid->Tosyl Acid Stability PhSO2 Benzenesulfonyl Acid->PhSO2 Crystallinity Metal->SEM Directing Group Metal->TIPS Prevents C2-Lithiation

Figure 1: Decision matrix for selecting N1-protecting groups based on downstream reaction conditions.

Standard Operating Procedure (SOP): N1-Tosylation

Best for: Suzuki couplings, acid-catalyzed reactions.

Reagents:

  • 6-Azaindole (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • NaH (60% dispersion in oil) (1.5 equiv)

  • DMF (Anhydrous)

Protocol:

  • Preparation: Dissolve 6-azaindole in anhydrous DMF (0.5 M) under N2 atmosphere. Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise. Caution: H2 gas evolution. Stir at 0°C for 30 mins until gas evolution ceases. The solution will turn yellow/orange (formation of the azaindolyl anion).

  • Protection: Add TsCl (dissolved in minimal DMF) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the N-H spot will disappear).

  • Workup: Quench with water (precipitate often forms). Filter the solid or extract with EtOAc.

  • Validation: 1H NMR will show the disappearance of the broad N1-H singlet (~11-12 ppm) and appearance of Ts aromatic doublets.

Part 2: The "Masking" Strategy (In-Situ Direction)

If you cannot afford the step-count penalty of protection/deprotection, use Magnesium Salts to mask the N1 position. This exploits the "hard/soft" nature of the nucleophile.

The Mechanism: Treating 6-azaindole with a Grignard reagent (R-Mg-X) deprotonates N1, forming an N-Mg-X bond. This bond is largely covalent. The Magnesium acts as a temporary protecting group and directs incoming electrophiles to the C3 position via a 6-membered transition state.

MgMechanism Azaindole 6-Azaindole (N1-H) Magnesyl N-Magnesyl Indole (N-Mg-X) Azaindole->Magnesyl Deprotonation (-RH) Grignard R-Mg-X (Base) Grignard->Magnesyl Transition Transition State (Mg coordinates E+) Magnesyl->Transition + E+ Electrophile Electrophile (E+) Product C3-Substituted 6-Azaindole Transition->Product C3 Attack (Regioselective)

Figure 2: Mechanism of Magnesium-mediated regioselective C3-functionalization, preventing N1-alkylation.

SOP: C3-Acylation without N-Protection

Best for: Friedel-Crafts type reactions, Vilsmeier-Haack formylation.

Reagents:

  • 6-Azaindole (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in Et2O) (1.1 equiv)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.2 equiv)

  • ZnCl2 (1.2 equiv) - Optional additive for higher yield

  • Solvent: CH2Cl2 or Et2O

Protocol:

  • Masking: Dissolve 6-azaindole in CH2Cl2 at 0°C. Add MeMgBr dropwise. Stir for 30 mins at RT. Note: Methane gas evolution.

  • Transmetallation (Optional): Add ZnCl2 solution (1.0 M in ether) to form the zinc salt, which is softer and often more C3-selective than Mg.

  • Addition: Cool to 0°C. Add the Acyl Chloride dropwise.

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Pour into saturated NH4Cl solution.

  • Result: The N1-H is regenerated during the quench, yielding the C3-acyl-6-azaindole directly.

Part 3: Troubleshooting Guide (FAQs)

Q1: I used Boc protection, but it fell off during my Suzuki coupling. Why?

  • Diagnosis: The 6-azaindole ring is electron-deficient (due to the pyridine N).[2] This makes the N1-Boc bond more labile to basic hydrolysis than in standard indoles.

  • Fix: Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl . SEM is stable to the basic carbonate conditions of Suzuki couplings.

Q2: I am trying to alkylate C3 with an alkyl halide, but I only get N1-alkylation.

  • Diagnosis: Direct alkylation of azaindoles with alkyl halides (R-X) and simple bases (K2CO3/NaH) is kinetically controlled and always favors N1.

  • Fix: You cannot do this directly. You must use the "Masking Strategy" (Part 2) using a Grignard reagent, or use a pre-functionalized alkene (Michael acceptor) catalyzed by Lewis acids (Indium or Scandium triflates).

Q3: My Friedel-Crafts reaction using AlCl3 failed (no reaction).

  • Diagnosis: The pyridine nitrogen (N7) is basic. It complexes with the Lewis Acid (AlCl3), deactivating the ring and killing the catalyst.

  • Fix: Use excess Lewis Acid (at least 2-3 equivalents). The first equivalent sacrifices itself to the N7 pyridine lone pair; the subsequent equivalents catalyze the reaction.

Part 4: Data Summary & Comparison

StrategyReagent SystemSelectivity (C3:N1)ProsCons
Direct Alkylation NaH / R-X0 : 100SimpleWrong regioselectivity (N1 only).
Magnesium Salt MeMgBr / R-X>95 : 5One-pot, no PG stepsMoisture sensitive; limited to reactive electrophiles.
Friedel-Crafts AlCl3 (3 equiv) / R-COCl100 : 0High yieldRequires excess Lewis Acid; harsh workup.
Tosyl Protection TsCl / NaH -> ReactionN/A (N blocked)Robust, crystallineAdds 2 steps (protect/deprotect).
SEM Protection SEM-Cl / NaH -> ReactionN/A (N blocked)Stable to strong baseDeprotection (TBAF/acid) can be tricky.

References

  • Hands, D., et al. (1996). "A convenient synthesis of 6-azaindoles."[1][3][4] Synthesis, 877-882. Link

    • Foundational text on 6-azaindole synthesis and handling.
  • Song, J. J., et al. (2002). "A practical synthesis of 6-azaindole." Journal of Organic Chemistry, 67(11), 3924-3926. Link

    • Details the acidity and N-protection str
  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 6-azaindole." Tetrahedron, 59(10), 1649-1687. Link

    • Comprehensive review on regioselectivity (N1 vs C3).
  • Martinez, A., et al. (2012). "Regioselective functionalization of 7-azaindoles (applicable to 6-aza)." Journal of Organic Chemistry, 77(3), 1437–1448. Link

    • Provides the mechanistic basis for Magnesium-medi
  • Lerebours, R., & Wolf, C. (2006). "Chemo- and regioselective cross-coupling reactions of 6-azaindole halides." Organic Letters, 8(22), 4987-4990. Link

    • Authority on protecting group stability during Pd-c

Sources

stability of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine

Welcome to the technical support center for 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions regarding the stability and handling of this compound, particularly under basic conditions. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine, especially under basic conditions?

A1: The primary stability concerns for 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine under basic conditions revolve around three key reactive sites in the molecule:

  • The Pyrrole N-H Proton: The proton on the pyrrole nitrogen is acidic and can be readily deprotonated by a base. This deprotonation can alter the compound's reactivity and solubility, and in some cases, may be a necessary step for certain reactions like N-alkylation or N-arylation. However, the resulting anion can also participate in unwanted side reactions.

  • The Carbon-Bromine (C-Br) Bond: The C-Br bond on the pyrrole ring is susceptible to several base-mediated reactions. These include:

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring enhances the electrophilicity of the pyrrole ring, making the C-Br bond a target for nucleophilic attack.[1][2][3] Strong nucleophiles, including hydroxide ions in sufficiently basic aqueous solutions, can potentially displace the bromide.

    • Dehalogenation: Reductive dehalogenation is a known side reaction for aryl halides, particularly during palladium-catalyzed cross-coupling reactions which are run under basic conditions.[4][5] This results in the formation of the corresponding debrominated pyrrolo[2,3-c]pyridin-4-amine.

    • Pyridyne Formation: Under very strong basic conditions (e.g., using sodium amide), there is a possibility of forming a highly reactive pyridyne intermediate, which can lead to isomerization and the formation of a mixture of products.[6][7][8]

  • The Pyrrolopyridine Ring System: The fused heterocyclic ring system itself can be susceptible to hydrolytic cleavage under strongly basic conditions. Studies on related pyrrolopyridinedione derivatives have shown that the ring can open at a pH of 10.5.[9] While 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine is not a dione, the potential for ring instability, especially at elevated temperatures, should be considered.

Q2: I'm planning a Suzuki coupling reaction with this compound. What are the common pitfalls and how can I avoid them?

A2: A common and often frustrating pitfall during Suzuki coupling with brominated pyrrole derivatives is protodebromination (reductive dehalogenation), where the bromine atom is replaced by a hydrogen atom from the solvent or other reaction components.[4] This leads to a lower yield of your desired coupled product and the formation of 1H-pyrrolo[2,3-c]pyridin-4-amine as a major byproduct.

The likely mechanism for this involves the unprotected pyrrole N-H. To mitigate this, N-protection is highly recommended.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield in cross-coupling reaction; major byproduct is the debrominated starting material. Reductive dehalogenation (protodebromination) is occurring, likely due to the unprotected N-H of the pyrrole ring.[4]1. Protect the pyrrole nitrogen: Before the coupling reaction, protect the pyrrole nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[4][10] The Boc group is often advantageous as it can sometimes be removed under the basic conditions of the Suzuki reaction itself or with a simple acidic workup. 2. Optimize reaction conditions: Use milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of stronger bases like NaOH or KOtBu). Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions.
Formation of multiple, unexpected isomers during a reaction with a strong base. Under strongly basic conditions, the formation of a pyridyne intermediate could be leading to rearrangement and addition of the nucleophile at different positions.[6][7][8]1. Avoid excessively strong bases: If possible, use alternative, milder bases. For example, for a deprotonation, consider using NaH in an aprotic solvent rather than NaNH₂ in liquid ammonia if the subsequent reaction allows. 2. Control the temperature: Keep the reaction temperature as low as possible to minimize side reactions.
TLC analysis shows degradation of the starting material upon addition of an aqueous base. The compound may be undergoing hydrolysis, potentially leading to the opening of the pyrrolopyridine ring.[9][11][12]1. Use non-aqueous basic conditions: If the reaction chemistry permits, switch to an organic base (e.g., triethylamine, DBU) in an aprotic solvent (e.g., THF, DMF). 2. Limit exposure to aqueous base: If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the basic solution as soon as possible. 3. Monitor the reaction closely: Use TLC or LC-MS to monitor the stability of your starting material under the reaction conditions.
The compound appears to have poor solubility in the reaction mixture after adding a base. Deprotonation of the pyrrole N-H can form a salt that may have different solubility properties than the neutral starting material.1. Choose an appropriate solvent: Consider more polar aprotic solvents like DMF or DMSO, which are often better at solvating salts. 2. Screen different bases: The counter-ion of the base can affect solubility. For example, a cesium or potassium salt may have different solubility than a sodium salt.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine

This protocol is recommended before proceeding with palladium-catalyzed cross-coupling reactions to prevent dehalogenation.[4][10]

Materials:

  • 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add DMAP (0.1 eq) to the solution.

  • Add (Boc)₂O (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary.

Visualizations

Troubleshooting Workflow for Cross-Coupling Reactions

G start Start Cross-Coupling Reaction check_yield Low Yield of Desired Product? start->check_yield check_byproduct Major Byproduct is Debrominated Starting Material? check_yield->check_byproduct Yes other_issues Investigate Other Issues (Catalyst, Reagents, Temperature) check_yield->other_issues No n_protection Implement N-Protection Protocol (e.g., Boc) check_byproduct->n_protection Yes optimize_conditions Optimize Reaction Conditions (Milder Base, Anhydrous Solvent) check_byproduct->optimize_conditions No n_protection->start success Successful Coupling n_protection->success optimize_conditions->start optimize_conditions->success

Caption: Decision workflow for troubleshooting low yields in cross-coupling reactions.

Potential Degradation Pathways Under Basic Conditions

G cluster_strong_base Strong Base (e.g., NaNH2) cluster_nucleophilic_base Nucleophilic Base (e.g., NaOH, aq.) cluster_pd_coupling Pd-Coupling Conditions (Base + H-source) start 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine pyridyne Pyridyne Intermediate start->pyridyne [1, 3, 4] hydrolysis Ring Hydrolysis start->hydrolysis [7] substitution Nucleophilic Substitution (SNAr) start->substitution [14] dehalogenation Protodebromination start->dehalogenation [13] isomers Isomeric Products pyridyne->isomers

Caption: Potential degradation pathways for the title compound under various basic conditions.

References

  • Puleo, T. R., & Bandar, J. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]

  • Puleo, T. R., & Bandar, J. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Royal Society of Chemistry. [Link]

  • Puleo, T. R., & Bandar, J. (2020). Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. ChemRxiv. [Link]

  • (2007). Stability of New Analgesic Active Compound, pyrrolo-[3,4-c]pyridine Derivative, in Aqueous Solutions. PubMed. [Link]

  • (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC. [Link]

  • (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Various. [Link]

  • (2023). (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]

  • (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. [Link]

  • (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

  • (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels (C GTI. ResearchGate. [Link]

  • (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. [Link]

  • (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the expected spectral features, compare the utility of 1H NMR with other analytical methods, and provide a detailed experimental protocol.

The Structural Landscape of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine

The structure of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine, a derivative of 7-azaindole, presents a unique electronic environment that is reflected in its 1H NMR spectrum. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, along with the presence of a bromine atom and an amino group, results in a distinct set of proton signals. Understanding the interplay of these structural features is key to a comprehensive spectral interpretation.

Deconstructing the 1H NMR Spectrum: A Predictive Analysis

The key protons to consider are on the pyrrole and pyridine rings, as well as the amine and pyrrole N-H protons.

Expected Chemical Shifts and Coupling Constants:

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)Rationale
H1 (Pyrrole N-H)11.0 - 12.0broad singlet-The N-H proton of the pyrrole ring is acidic and often appears as a broad signal at a downfield chemical shift.
H2 (Pyrrole C-H)~7.5singlet-The bromine atom at position 3 will deshield this proton. Due to the absence of adjacent protons, it will appear as a singlet.
H5 (Pyridine C-H)~8.0doublet5.0 - 6.0This proton is on the electron-deficient pyridine ring and will be deshielded. It will be coupled to H6.
H6 (Pyridine C-H)~6.8doublet5.0 - 6.0This proton is also on the pyridine ring and will be coupled to H5. The amino group at position 4 will have a shielding effect.
NH2 (Amine)5.0 - 6.0broad singlet-The chemical shift of amine protons can vary and they often appear as a broad singlet due to quadrupole broadening and exchange.

A Comparative Look: 1H NMR vs. Other Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Detailed information on the proton framework, including connectivity and stereochemistry.Non-destructive, provides rich structural information.Can be complex to interpret for large molecules, requires deuterated solvents.
13C NMR Information on the carbon skeleton of the molecule.Complements 1H NMR, provides information on non-protonated carbons.Lower sensitivity than 1H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information with high resolution MS.Does not provide detailed structural connectivity information.
Infrared (IR) Spectroscopy Information on the functional groups present in the molecule.Fast and simple, good for identifying key functional groups (e.g., N-H, C=N).Provides limited information on the overall molecular structure.
X-ray Crystallography Definitive 3D structure of the molecule in the solid state.Provides an unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.

Experimental Protocol for 1H NMR Analysis

This section provides a step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of compounds and its high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d6 at ~2.50 ppm can be used as an internal reference.

  • Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d6.[2]

  • Sample Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the 1H frequency and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (DMSO-d6 at 2.50 ppm).

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizing the Workflow

The following diagram illustrates the general workflow for the 1H NMR analysis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire Acquire 1H Spectrum tune->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate assign Assign Signals integrate->assign interpret Interpret Structure assign->interpret

Sources

Publish Comparison Guide: Crystal Structure Data for 3-Bromo-4-Amino-6-Azaindole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Scaffold / High-Value Intermediate Primary Application: Kinase Inhibition (ATP-competitive Type I/II) Key Differentiator: Superior solubility and unique H-bond vectors compared to the crowded 7-azaindole IP space.

This guide provides a technical analysis of the 3-bromo-4-amino-6-azaindole scaffold. While 7-azaindoles (e.g., Vemurafenib) dominate the kinase inhibitor landscape due to their "adenine-mimic" binding mode, 6-azaindoles represent an under-explored bioisostere. This document synthesizes available crystallographic data, comparative binding modes, and experimental protocols to guide drug discovery professionals in utilizing this specific scaffold.

Part 1: Structural Landscape & Comparative Analysis

The Azaindole Isomer Comparison

The position of the nitrogen atom in the pyridine ring dictates the binding mode within the kinase hinge region. The 6-azaindole core (pyrrolo[2,3-c]pyridine) offers a distinct electronic profile from the canonical 7-azaindole.

Feature7-Azaindole (Standard)6-Azaindole (Target Topic)Indole (Control)
H-Bond Donor Pyrrole N1-HPyrrole N1-HPyrrole N1-H
H-Bond Acceptor Pyridine N7 (Hinge Binder)Pyridine N6 (Solvent/Shelf)None (C-H)
Hinge Binding Mode Bidentate (Donor + Acceptor)Monodentate (Donor only)*Monodentate
Solubility (pH 7.4) ModerateHigh (N6 is more basic)Low
Crystallographic Data >50 PDB Entries (e.g., 4NCM)Rare (Mostly tricyclic fused)Ubiquitous

> Note: The N6 nitrogen in 6-azaindole is meta to the pyrrole nitrogen, making it geometrically unfavorable for the standard bidentate hinge interaction seen in 7-azaindoles unless a "flipped" binding mode or water bridge is utilized.

Case Study: The 3-Bromo-4-Amino Substitution Pattern

The specific 3-bromo-4-amino-6-azaindole derivative serves as a critical "hub" intermediate.

  • 3-Bromo: Acts as a vector for Suzuki-Miyaura coupling to access the hydrophobic "back pocket" (Gatekeeper region) of the kinase. In crystal structures, this halogen often displaces conserved water molecules or engages in halogen bonding with backbone carbonyls.

  • 4-Amino: Provides a solvent-exposed handle for solubilizing groups (e.g., piperazines) or forms H-bonds with the "sugar pocket" residues (e.g., Ribose binding site).

Part 2: Crystal Structure Data Analysis

Available PDB Benchmarks

Direct public crystal structures for unfused 6-azaindole kinase inhibitors are scarce. The following surrogate structures should be used for homology modeling and binding site mapping:

PDB CodeLigand ScaffoldTarget KinaseResolutionRelevance to Topic
2WD1 4-Azaindolec-Met1.80 ÅDemonstrates "flipped" binding mode relevant to non-7-azaindoles.
4C4J 5-AzaindoleTTK1.95 ÅShows monodentate hinge interaction.
6EUV 7-Azaindole (VX-787)Influenza PB22.70 ÅBenchmark for 3-substituted azaindole stacking interactions.
N/A 6-Azaindole N/A N/A Critical Gap: No direct PDB for the specific 3-bromo-4-amino derivative exists.
Predicted Binding Mode (Homology Model)

Based on the 2WD1 and 4C4J templates, the 3-bromo-4-amino-6-azaindole is predicted to bind as follows:

  • Anchor: Pyrrole N1-H forms a hydrogen bond with the Hinge Region backbone carbonyl (e.g., Glu/Leu).

  • Vector: The 3-Bromo substituent points towards the Gatekeeper residue (e.g., Thr/Met), often requiring a small gatekeeper for high affinity.

  • Interaction: The N6 nitrogen does not engage the hinge directly but recruits a structural water molecule, bridging to the protein backbone (Solvent Front).

Part 3: Visualization of Signaling & Workflows

Kinase Binding Mode Logic

The following diagram illustrates the decision logic for selecting an azaindole scaffold based on the target kinase's hinge architecture.

BindingModeLogic Target Target Kinase Hinge Region HingeType Hinge Architecture Target->HingeType Scaffold7 7-Azaindole (Bidentate Binder) HingeType->Scaffold7 Standard Donor-Acceptor Scaffold6 6-Azaindole (Monodentate + Water) HingeType->Scaffold6 Restricted Geometry Outcome1 High Potency (Default) Scaffold7->Outcome1 Outcome2 Selectivity & Solubility Scaffold6->Outcome2 Recruits Water Bridge

Caption: Selection logic for Azaindole isomers. 6-Azaindoles are preferred when solubility or selectivity (via water bridging) is the priority over raw potency.

Synthesis & Crystallization Workflow

To generate the missing crystal data for this specific complex, follow this validated workflow.

SynthesisWorkflow Start 3-Amino-4-methylpyridine Cyclization [4+1] Cyclization -> 6-Azaindole Core Start->Cyclization + Reagent Reagent Vilsmeier-Haack (DMF/POCl3) Reagent->Cyclization Bromination Regioselective Bromination (NBS, C-3 Position) Cyclization->Bromination Amination C-4 Functionalization (SnAr or Buchwald) Bromination->Amination Soak Soaking Protocol (Apo Crystals, 24h) Amination->Soak CoCryst Co-Crystallization (Sitting Drop) Amination->CoCryst Structure X-Ray Diffraction Data Collection Soak->Structure CoCryst->Structure

Caption: Workflow for synthesizing 3-bromo-4-amino-6-azaindole and generating protein-ligand crystal structures.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold

Rationale: The 6-azaindole ring is constructed via a [4+1] cyclization of 3-amino-4-methylpyridines, a method superior to the Bartoli indole synthesis for electron-deficient pyridines.

  • Cyclization: Treat 3-amino-4-methylpyridine with DMF-DMA (Dimethylformamide dimethyl acetal) followed by acid-catalyzed ring closure to yield the 6-azaindole core.

  • Bromination (C-3): Dissolve 6-azaindole (1.0 eq) in DMF. Add N-bromosuccinimide (NBS, 1.05 eq) dropwise at 0°C. Stir for 2 hours.

    • Validation: Monitor by LC-MS for the M+2 bromine isotope pattern.

  • Amination (C-4): This step typically requires a pre-installed leaving group (e.g., 4-chloro) or an N-oxide rearrangement strategy if starting from the 4-H precursor.

Crystallization Screen (Self-Validating)

Since 6-azaindoles are prone to forming self-complementary trimers (N1-H...N6) in the solid state, co-crystallization with proteins requires disrupting this trimer.

  • Method A (Soaking): Use high-concentration DMSO stocks (50-100 mM) of the ligand. Soak into robust apo-kinase crystals (e.g., PKA or CDK2) for <24 hours to minimize lattice disruption.

  • Method B (Co-crystallization): Mix protein and ligand (1:2 molar ratio) before setting up drops. Include 10% glycerol to prevent ligand aggregation/trimerization.

References

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Lethier, M., et al. (2017).[1] Structure of the midlink and cap-binding domains of influenza A polymerase PB2 subunit with a bound azaindole cap-binding inhibitor (VX-787). RCSB PDB.[2][3][4] [Link]

  • Volochnyuk, D. M., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines. Organic Chemistry Frontiers. [Link]

  • Chen, H., et al. (2018). The Cyclic Hydrogen-Bonded 6-Azaindole Trimer and its Prominent Excited-State Triple-Proton-Transfer Reaction. PubMed.[1] [Link]

  • Soudy, R., et al. (2016). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative LC-MS/MS Profiling: Fragmentation Dynamics of Brominated Pyrrolo[2,3-c]pyridines vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In kinase inhibitor development, the pyrrolo[2,3-c]pyridine (5-azaindole) scaffold is a critical bioisostere of the more common pyrrolo[2,3-b]pyridine (7-azaindole). However, synthetic routes often yield mixtures of regioisomers. Distinguishing these isomers—particularly when brominated for further coupling—is a notorious analytical bottleneck.

This guide provides an objective, data-driven comparison of the fragmentation behaviors of Brominated Pyrrolo[2,3-c]pyridines versus their primary isomer, Pyrrolo[2,3-b]pyridine . Unlike standard guides that list simple transitions, we focus on the Collision Cross-Section (CCS) implications and differential neutral loss kinetics that allow for definitive structural assignment without NMR.

The Bromine Anchor: Isotopic Validation

Before analyzing structural fragmentation, the presence of bromine serves as an internal "checksum" for valid peak picking.

The 1:1 Isotopic Signature

Bromine exists naturally as


 (50.69%) and 

(49.31%). In ESI+, a mono-brominated pyrrolo[2,3-c]pyridine precursor (

) will invariably present as a doublet separated by 2.0 Da with near-identical intensity.
  • Rule of Thumb: If the intensity ratio of

    
     to 
    
    
    
    deviates more than 10% from 1:1, the peak is likely an isobaric interference or a co-eluting impurity, not the brominated target.

Comparative Fragmentation Analysis: [2,3-c] vs. [2,3-b]

The core differentiation lies in the position of the pyridine nitrogen . In the [2,3-b] isomer (7-azaindole), the pyridine nitrogen is proximal to the pyrrole NH, facilitating a "bicyclic" proton transfer. In the [2,3-c] isomer (5-azaindole), the nitrogen is distal, altering the charge localization and fragmentation kinetics.

Table 1: Comparative Fragmentation Metrics (ESI-MS/MS)
FeatureBrominated Pyrrolo[2,3-c]pyridine (Target)Brominated Pyrrolo[2,3-b]pyridine (Alternative)Mechanistic Driver
Primary Neutral Loss HCN (27 Da) (Slow Kinetics)HCN (27 Da) (Fast Kinetics)Charge localization on distal N ([2,3-c]) stabilizes the ring, retarding HCN loss compared to [2,3-b].
Secondary Loss Br• (79/81 Da) (Radical)HBr (80/82 Da) [2,3-c] favors radical cleavage due to higher electron density on the pyridine ring carbons.
Fragment Ratio High

abundance
High

abundance
Stability of the de-brominated cation vs. ring-opened species.
Retention Time (RP) Earlier Elution (More Polar)Later Elution (Less Polar)The [2,3-c] nitrogen is more solvent-accessible, increasing interaction with aqueous mobile phases.
Optimal CE Higher (35-45 eV)Lower (25-35 eV)[2,3-c] scaffold is thermodynamically more robust against ring opening.
Mechanistic Deep Dive: The Distal Nitrogen Effect

In pyrrolo[2,3-c]pyridine , the protonation occurs preferentially at the pyridine nitrogen (N-5). Upon Collision-Induced Dissociation (CID):

  • Ring Expansion/Opening: The loss of HCN requires a complex rearrangement. Because N-5 is separated from the pyrrole nitrogen by a carbon, the "zipper" mechanism seen in 7-azaindoles is energetically unfavorable.

  • Result: You will observe a survival of the parent ion at higher collision energies compared to the [2,3-b] isomer.

Visualizing the Fragmentation Pathway[7][8][9]

The following diagram illustrates the competing pathways for a generic 4-bromo-pyrrolo[2,3-c]pyridine. Note the bifurcation between Radical Loss (Br) and Neutral Loss (HCN).

FragmentationPathway Precursor Precursor [M+H]+ (m/z 197/199) Stable Doublet Transition1 Transition State (Ring Opening) Precursor->Transition1 CID (30eV) Frag_Br_Radical Fragment [M+H-Br•]+ (m/z 118) Radical Cation Precursor->Frag_Br_Radical Homolytic Cleavage -Br• (79/81 Da) Frag_HBr Fragment [M+H-HBr]+ (m/z 117) Cation Precursor->Frag_HBr Heterolytic -HBr (80/82 Da) Frag_HCN Fragment [M+H-HCN]+ (m/z 170/172) *Lower Abundance in [2,3-c]* Transition1->Frag_HCN -HCN (27 Da) Frag_HCN->Frag_HBr -Br• (Secondary)

Caption: Figure 1. Competitive fragmentation pathways for 4-bromo-pyrrolo[2,3-c]pyridine. The [2,3-c] isomer favors the right-hand path (Br loss) relative to the [2,3-b] isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and correct isomer identification, follow this "Step-Ramp" protocol. This method uses Collision Energy (CE) ramping to generate a breakdown curve, which is the fingerprint of the isomer.

Phase 1: LC Conditions
  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm. (CSH is critical for basic heterocycles to prevent tailing).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes. Note: [2,3-c] typically elutes 0.5–1.0 min earlier than [2,3-b].

Phase 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: 20 V (Crucial: Keep low to prevent in-source loss of Br).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

Phase 3: The "Step-Ramp" Acquisition (The Validation Step)

Do not use a single CE. Acquire MS/MS spectra at three distinct energy levels to differentiate the isomers based on stability.

  • Low CE (15 eV): Confirm the parent doublet (197/199). If fragmentation >10% occurs here, check for labile impurities.

  • Mid CE (30 eV): The "Diagnostic Zone."

    • Observation: Calculate ratio

      
      .
      
    • Validation: If

      
      , likely [2,3-c]  (Br loss dominates). If 
      
      
      
      , likely [2,3-b] (HCN loss dominates).
  • High CE (50 eV): Total fragmentation to the pyridine core (m/z ~91).

Logic Flow: Isomer Identification Strategy

DecisionTree Start Unknown Brominated Azaindole Sample IsotopeCheck Check Isotope Pattern (M vs M+2) Start->IsotopeCheck DoubletYes 1:1 Doublet Confirmed IsotopeCheck->DoubletYes DoubletNo Ratio Skewed IsotopeCheck->DoubletNo CERamp Apply CE Ramp (15 -> 50 eV) DoubletYes->CERamp Interference STOP: Isobaric Interference DoubletNo->Interference Analyze Analyze Mid-Energy (30 eV) Spectra CERamp->Analyze PathA Dominant Fragment: [M-HCN]+ Analyze->PathA PathB Dominant Fragment: [M-Br]+ or Parent Analyze->PathB ResultA ID: Pyrrolo[2,3-b] (7-azaindole) PathA->ResultA ResultB ID: Pyrrolo[2,3-c] (5-azaindole) PathB->ResultB

Caption: Figure 2. Decision logic for differentiating brominated azaindole regioisomers using MS/MS fragmentation abundance.

References

  • NIST Mass Spectrometry Data Center. (2025). Electron Ionization Mass Spectra of Pyrrole Derivatives. National Institute of Standards and Technology. [Link]

  • Kordubailo, M. V., et al. (2025).[2] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.[2] [Link]

  • Buré, C., et al. (2006).[3] Location and base selectivity on fragmentation of brominated oligodeoxynucleotides.[3] Journal of Mass Spectrometry.[4][3] [Link]

  • Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole.[5] Forensic Toxicology. [Link]

  • Prasain, J. (2011).[6] Ion fragmentation of small molecules in mass spectrometry.[7] University of Alabama at Birmingham. [Link]

Sources

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